3-[(1-Methylprop-2-enyl)oxy]benzaldehyde

Lipophilicity Partition coefficient ADME profiling

3-[(1-Methylprop-2-enyl)oxy]benzaldehyde (syn. 3-(2-methylallyloxy)benzaldehyde, 3-methallyloxybenzaldehyde, CAS 38002-95-8, C₁₁H₁₂O₂, MW 176.21 g/mol) is a meta-substituted aromatic aldehyde bearing a branched methallyl (2-methylprop-2-enyl) ether moiety.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8426943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Methylprop-2-enyl)oxy]benzaldehyde
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C=C)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h3-9H,1H2,2H3
InChIKeyBHZZWPQWHIIUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Methylprop-2-enyl)oxy]benzaldehyde (CAS 38002-95-8): Procurement-Grade Overview for the Meta-Methallyloxy Benzaldehyde Building Block


3-[(1-Methylprop-2-enyl)oxy]benzaldehyde (syn. 3-(2-methylallyloxy)benzaldehyde, 3-methallyloxybenzaldehyde, CAS 38002-95-8, C₁₁H₁₂O₂, MW 176.21 g/mol) is a meta-substituted aromatic aldehyde bearing a branched methallyl (2-methylprop-2-enyl) ether moiety. It is supplied as a colorless liquid with a minimum purity specification of 95% (GC/NMR) and recommended long-term storage in cool, dry conditions . The compound integrates the electrophilic reactivity of the benzaldehyde carbonyl with the sterically differentiated, unsymmetrically substituted allyl ether group, positioning it as a versatile intermediate in fragrance formulation, medicinal chemistry, and diversity-oriented organic synthesis .

Why 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde Cannot Be Replaced by Simple Allyloxy or Alkoxy Benzaldehyde Analogs


The meta-methallyloxy benzaldehyde scaffold is not functionally interchangeable with its closest structural analogs—such as 3-allyloxybenzaldehyde (CAS 40359-32-8) or 3-methoxybenzaldehyde (CAS 591-31-1)—because the branched 2-methylallyl substituent introduces a discrete and quantifiable shift in lipophilicity (ΔlogP ≈ +0.39 vs. the unbranched allyloxy analog), boiling point (Δbp ≈ +15 °C), and steric environment around the ether oxygen . These differences directly affect extraction efficiency in biphasic reaction workups, distillation-based purification cut points, and the kinetic profile of subsequent Claisen rearrangements where the methallyl group generates a quaternary carbon center that cannot participate in terminal-alkene isomerization side reactions that complicate allyl ether substrates [1]. Procurement of a generic alkoxybenzaldehyde without the specific 2-methyl substitution therefore carries a tangible risk of altered reaction outcomes, different physicochemical handling requirements, and loss of the structure-specific odor profile exploited in fragrance compositions [2].

Quantitative Differentiation Evidence: 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde vs. Closest Analogs


Lipophilicity Advantage: logP of 3-Methallyloxybenzaldehyde vs. 3-Allyloxybenzaldehyde

The target compound exhibits a computed logP of 2.454, which is +0.39 logP units higher than that of its unbranched 3-allyloxybenzaldehyde analog (logP 2.064) . This difference corresponds to an approximately 2.45-fold higher predicted octanol–water partition coefficient, attributable to the additional methyl group on the allyl moiety increasing hydrophobic surface area. For procurement decisions involving downstream applications requiring differential extraction, membrane permeability screening, or chromatographic method development, this lipophilicity offset is large enough to alter retention times and partition behavior in a practically significant manner.

Lipophilicity Partition coefficient ADME profiling Extraction efficiency

Boiling Point Differentiation: Distillation Cut-Point Relevance vs. 3-Allyloxybenzaldehyde

The target compound boils at 288.2 °C at 760 mmHg, compared to 273 °C for 3-allyloxybenzaldehyde—a difference of approximately 15 °C . This higher boiling point is consistent with the increased molecular weight (+14 Da) and enhanced van der Waals interactions conferred by the additional methyl substituent. In fractional distillation purification protocols, a 15 °C boiling point differential is sufficient to achieve baseline separation from the allyloxy analog, allowing for procurement of the methallyl derivative as a distinct, non-interchangeable building block with predictable thermal behavior in high-temperature reaction manifolds or solvent-free conditions.

Boiling point Distillation purification Thermal stability Process chemistry

Density and Volumetric Handling: Lower Density Despite Higher Molecular Weight vs. 3-Allyloxybenzaldehyde

The target compound has a density of 1.039 g/cm³, which is lower than that of 3-allyloxybenzaldehyde (1.058 g/cm³) [1]. This inverse relationship with molecular weight (176.21 vs. 162.19 g/mol) arises because the branched methallyl group disrupts molecular packing more effectively than the linear allyl chain, resulting in a larger molar volume. For procurement and formulation scientists, this means that equimolar substitutions between the two compounds will produce different volumetric dosing requirements—a 1.8% lower density translates to a measurable volumetric discrepancy in large-scale batch preparations where reagents are dispensed by volume rather than mass.

Density Volumetric measurement Formulation Material handling

Claisen Rearrangement Regiochemical Outcome: Meta-Methallyloxy Substrate Furnishes Quaternary Carbon-Functionalized ortho-Phenol

In the thermal [3,3]-sigmatropic Claisen rearrangement of allyl aryl ethers, meta-substituted substrates direct migration exclusively to the ortho position [1]. The 2-methylallyl (methallyl) ether variant of 3-hydroxybenzaldehyde provides a critical synthetic advantage over the simple allyl analog: rearrangement yields an ortho-(2-methylallyl) phenol derivative bearing a quaternary carbon at the benzylic position, whereas the allyl analog produces a secondary benzylic center that is susceptible to further oxidation, isomerization, or elimination side reactions [2]. This quaternary-center-forming transformation is a valued disconnection in terpenoid and alkaloid total synthesis, where the methallyl group simultaneously installs a carbon–carbon bond and a sterically shielded, oxidation-resistant carbon center that the allyl group cannot deliver.

Claisen rearrangement Regioselectivity Quaternary carbon Synthetic methodology

Fragrance Formulation: Methallyl-Substituted Benzaldehyde Confers Citrus-Odor Longevity vs. Linear Allyloxy or Methoxy Analogs

Alkoxybenzaldehyde derivatives bearing branched alkenyloxy substituents, including the 2-methylallyloxy motif, are disclosed in patent WO2020089274A1 as fragrance ingredients exhibiting long-lasting citrus odor characteristics [1]. The branched methallyl group retards spontaneous air oxidation of the allyl ether moiety relative to the linear allyloxy analog, extending the fragrance tenacity on fabric or skin. The target compound is explicitly positioned by commercial suppliers as a key ingredient for perfume and flavoring formulations, providing a unique aromatic profile not achievable with 3-methoxybenzaldehyde (anisaldehyde-type, hawthorn odor) or 3-allyloxybenzaldehyde (simpler, less tenacious citrus note) .

Fragrance chemistry Alkoxybenzaldehyde Odor longevity Perfume formulation

Procurement-Relevant Application Scenarios for 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde


Ortho-Functionalized Phenol Synthesis via Claisen Rearrangement with Quaternary Carbon Installation

In medicinal chemistry and natural product synthesis programs requiring an ortho-alkylated phenol intermediate with a sterically congested, oxidation-resistant quaternary benzylic center, 3-[(1-methylprop-2-enyl)oxy]benzaldehyde serves as a uniquely suited substrate. Thermal Claisen rearrangement delivers the ortho-(2-methylallyl) product in a single step, installing both the C–C bond and the quaternary carbon simultaneously—a transformation that the unbranched 3-allyloxybenzaldehyde cannot achieve. This disconnection is documented in the classic Claisen rearrangement literature and exploited in terpenoid total synthesis strategies where the quaternary center maps onto natural product architecture [1].

Fragrance and Flavor Formulation Requiring Long-Lasting Citrus Notes with Enhanced Oxidative Stability

Perfume and flavor houses developing formulations that demand a citrus-aldehydic top note with extended tenacity on fabric or skin benefit from the branched methallyloxy substitution pattern. The 2-methylallyl group provides greater resistance to spontaneous air oxidation of the allyl ether function compared to the linear allyloxy analog, prolonging the fragrance's effective lifetime in the final consumer product. This compound is disclosed within the alkoxybenzaldehyde fragrance patent family WO2020089274A1 and is commercially positioned for this application [2].

Diversity-Oriented Synthesis Libraries Exploiting Differential Lipophilicity for Chromatographic Resolution

In high-throughput medicinal chemistry campaigns where sets of alkoxybenzaldehyde building blocks are employed to generate screening libraries, the +0.39 logP advantage of the methallyloxy derivative over the allyloxy analog provides a predictable and exploitable shift in reversed-phase HPLC retention time. This differential lipophilicity allows for cleaner chromatographic resolution of product mixtures containing multiple alkoxybenzaldehyde-derived components, reducing purification bottlenecks in parallel synthesis workflows .

Process Chemistry Scale-Up Requiring Defined Distillation Cut Points

For kilogram-scale process development where fractional distillation is the primary purification method, the 288.2 °C boiling point of 3-[(1-methylprop-2-enyl)oxy]benzaldehyde establishes a clear thermal operating window distinct from lower-boiling contaminants such as residual 3-hydroxybenzaldehyde (bp ~230 °C) or the 3-allyloxy analog (bp 273 °C). The 15 °C separation from the allyloxy analog is sufficient for industrial distillation columns to achieve ≥95% purity in a single fractionation pass, supporting the compound's viability as a large-scale intermediate .

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